Sodium 1,3-benzoxazol-2-ylacetate
Overview
Description
Sodium 1,3-benzoxazol-2-ylacetate is a chemical compound with the CAS Number: 1251919-71-7 . It has a molecular weight of 199.14 and its linear formula is C9 H6 N O3 . Na . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H7NO3.Na/c11-9(12)5-8-10-6-3-1-2-4-7(6)13-8;/h1-4H,5H2,(H,11,12);/q;+1/p-1 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 199.14 and its linear formula is C9 H6 N O3 . Na .Scientific Research Applications
Chemical Synthesis and Reactions
- Sodium 1,3-benzoxazol-2-ylacetate is involved in various chemical reactions, such as forming different heterocyclic compounds. For instance, it is used in the synthesis of isoindolobenzazepines, a type of nitrogen heterocycle, through reactions with derivatives of phthalimidin-2-ylacetic acid (Scartoni, Fiaschi, Catalano, Morelli, & Marsili, 1979).
Photophysical Properties and Antimicrobial Activity
- Compounds derived from this compound, such as fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives, exhibit notable photophysical properties and have been studied for their antimicrobial activities against various strains of bacteria and fungi (Phatangare, Borse, Padalkar, Patil, Gupta, Umape, & Sekar, 2013).
Analytical Chemistry Applications
- In analytical chemistry, derivatives of this compound, like sodium benzoxazole-2-sulfonate, are utilized as derivatization reagents for analyzing amines and amino acids using high-performance liquid chromatography (HPLC) with fluorescence or UV detection (Idowu & Adewuyi, 1993).
Neuroprotective Properties
- Certain benzoxazol-2-yl derivatives have shown neuroprotective properties by modulating voltage-dependent sodium channels in hippocampal neurons, indicating potential applications in neurological research (Clutterbuck, Posada, Visintin, Riddall, Lancaster, Gane, Garthwaite, & Selwood, 2009).
Other Chemical Transformations
- This compound is involved in various other chemical transformations. For example, the reduction of related benzoxazole derivatives leads to different products such as dimerized 1,2-dihydropyridine derivatives, showcasing its utility in synthesizing diverse chemical structures (Zarin, Liepin, Lavrinovich, & Aren, 1974).
Properties
IUPAC Name |
sodium;2-(1,3-benzoxazol-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3.Na/c11-9(12)5-8-10-6-3-1-2-4-7(6)13-8;/h1-4H,5H2,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQQDWJWLYKACO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251919-71-7 | |
Record name | Sodium1,3-benzoxazol-2-ylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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